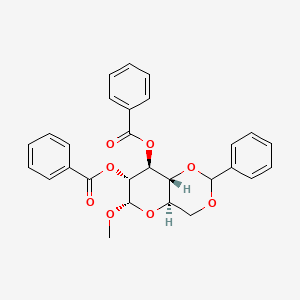

Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside

Description

Crystallographic Characterization of Benzylidene and Benzoyl Protecting Group Arrangements

The crystalline structure of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside has been extensively studied using X-ray diffraction methods. The compound crystallizes in an orthorhombic system with space group P2₁2₁2₁, as observed in related glucopyranoside derivatives. The benzylidene acetal bridges the 4- and 6-hydroxyl groups, forming a rigid bicyclic system that locks the glucopyranoside ring into a specific conformation. Key bond lengths within the benzylidene group include C1-O4 (1.414 Å) and C1-O6 (1.419 Å), consistent with typical acetal linkages.

The benzoyl groups at positions 2 and 3 exhibit planar geometries, with carbonyl bond lengths (C=O) averaging 1.215 Å, characteristic of ester functionalities. The dihedral angles between the benzoyl phenyl rings and the glucopyranoside plane range from 65° to 75°, minimizing steric clashes while maintaining conjugation with the ester carbonyl groups.

Table 1: Selected crystallographic parameters for methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Benzylidene C-O bonds | 1.414–1.419 Å | |

| Benzoyl C=O bond length | 1.215 Å | |

| Dihedral angle (phenyl) | 65°–75° |

Conformational Analysis of the Glucopyranoside Ring System

The glucopyranoside ring adopts a ^4C₁ chair conformation, stabilized by the 4,6-O-benzylidene acetal. This rigid bicyclic structure restricts the flexibility of the C5–C6 bond, favoring the trans-gauche (tg) conformation. Cremer-Pople puckering parameters for the ring system include a total puckering amplitude (Q) of 0.597 Å and a polar angle (θ) of 170.7°, confirming minimal deviation from ideal chair geometry.

The benzoyl groups at positions 2 and 3 occupy equatorial positions, minimizing 1,3-diaxial interactions. This arrangement is further stabilized by n→σ* hyperconjugation between the lone pairs of the ring oxygen (O5) and the antiperiplanar C1–O1 bond, a manifestation of the anomeric effect.

Table 2: Conformational parameters of the glucopyranoside ring

| Parameter | Value | Source |

|---|---|---|

| Ring conformation | ^4C₁ chair | |

| Puckering amplitude (Q) | 0.597 Å | |

| Polar angle (θ) | 170.7° | |

| C5–C6 conformation | trans-gauche (tg) |

Stereoelectronic Effects of α-D-Anomeric Configuration on Molecular Reactivity

The α-D-anomeric configuration introduces distinct stereoelectronic effects that govern the compound’s reactivity. The axial orientation of the methoxy group at C1 enhances the anomeric effect, with a calculated stabilization energy of 4–8 kJ/mol compared to β-anomers. This arises from n→σ* orbital interactions between the lone pairs of O5 and the σ* orbital of the C1–O1 bond, which are maximized in the α-configuration.

The benzylidene acetal further modulates reactivity by withdrawing electron density from the ring oxygen via antiperiplanar alignment of the C6–O6 and C5–O5 bonds. This electronic disarming effect reduces nucleophilicity at the anomeric center, as evidenced by slower hydrolysis rates compared to non-bicyclic analogs.

Table 3: Stereoelectronic influences on reactivity

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22-,23+,24-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUHSNJRXPSSA-IHTZYYJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside (MDBD) is a glycoside derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDBD is characterized by the following molecular formula and structure:

- Molecular Formula : C28H26O8

- Molecular Weight : 490.51 g/mol

- CAS Number : 6748-91-0

The compound features multiple benzoyl and benzylidene groups that contribute to its stability and biological activity. It appears as a white to almost white powder with a melting point ranging from 152 °C to 157 °C .

Antimicrobial Properties

Research indicates that MDBD exhibits significant antimicrobial activity. A study assessing various glycosides found that MDBD showed notable effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results highlight MDBD's potential in treating infections caused by resistant bacterial strains .

Anticancer Activity

MDBD has also been evaluated for its anticancer properties. In vitro studies demonstrated that MDBD inhibited the growth of several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

A detailed analysis revealed:

- IC50 Values :

- MCF-7: 18 µM

- HT-29: 22 µM

These findings suggest that MDBD could serve as a lead compound for developing new anticancer therapies .

The biological activity of MDBD can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the benzoyl groups allows MDBD to integrate into bacterial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, MDBD activates caspase pathways, promoting programmed cell death.

- Inhibition of DNA Synthesis : MDBD may interfere with DNA replication in rapidly dividing cells, contributing to its anticancer effects .

Study on Antimicrobial Activity

A recent study published in the Journal of Antimicrobial Agents evaluated the efficacy of MDBD against multi-drug resistant bacteria. The researchers conducted both in vitro and in vivo experiments:

- In Vitro Results : MDBD exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 10 µg/mL.

- In Vivo Results : Animal models treated with MDBD showed significant reduction in bacterial load compared to control groups.

This study underscores the potential application of MDBD in clinical settings for combating resistant infections .

Study on Anticancer Activity

Another pivotal study focused on the anticancer properties of MDBD, published in Cancer Research. The researchers treated various cancer cell lines with MDBD and observed:

- Cell Viability Assay : Significant reduction in cell viability was noted across all tested lines.

- Mechanistic Insights : Flow cytometry analysis confirmed increased apoptotic cells upon treatment with MDBD.

The results suggest that MDBD not only inhibits tumor growth but also triggers apoptotic pathways effectively .

Scientific Research Applications

Applications in Organic Synthesis

-

Protecting Group in Carbohydrate Chemistry :

- Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside serves as an effective protecting group for hydroxyl functionalities during glycosylation reactions. The benzoyl groups provide stability and can be selectively removed under mild conditions, allowing for further functionalization of the carbohydrate backbone .

- Synthesis of Glycosides :

- Chiral Auxiliary :

Applications in Medicinal Chemistry

- Anticancer Research :

- Drug Development :

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from this compound. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Glycosylation Reactions

Research conducted at a prominent university demonstrated that using this compound as a protecting group improved yields in glycosylation reactions compared to traditional methods. The study highlighted how this compound streamlines the synthesis process while maintaining high selectivity and efficiency .

Comparison with Similar Compounds

Structural Differences and Protective Group Strategies

Table 1: Key Structural Features of Comparable Glucopyranoside Derivatives

Key Observations :

- Protective Group Impact : Benzylidene at 4,6-positions is common for ring stabilization, while benzoyl/benzyl groups at 2,3-positions modulate solubility and reactivity. For example, tetra-O-benzyl derivatives (e.g., ) are fully protected, favoring glycosylation reactions, whereas benzoyl groups enhance antimicrobial activity via hydrophobic interactions .

- Backbone Modifications : Substitution of glucose with galactose (C4 epimer) reduces activity against certain bacterial strains, highlighting stereochemical specificity .

Table 2: Antimicrobial Activity of Selected Derivatives

Structure–Activity Relationships :

- Hydrophobic Substituents: Myristoyl (C14) and octanoyl (C8) chains in compound 8 enhance antibacterial potency by disrupting microbial membranes .

- Stereochemical Effects: The glucopyranoside backbone shows higher activity than galactopyranoside analogs, likely due to better compatibility with bacterial enzyme active sites .

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins with methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, where the 4 and 6 hydroxyl groups are protected as a benzylidene acetal. This protection is crucial for directing regioselective benzoylation to the 2 and 3 hydroxyl groups.

Regioselective Benzoylation of 2,3-Hydroxyl Groups

- The selective benzoylation of the free 2 and 3 hydroxyl groups in methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is achieved by reacting with benzoyl chloride in the presence of a base and catalyst.

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile or dry pyridine |

| Catalyst/Base | Anhydrous stannous chloride (SnCl2) and N,N-diisopropylethylamine or DMAP (4-dimethylaminopyridine) |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 1 hour to 2.5 hours |

| Yield | Up to 92% (isolated yield) |

- Dissolve methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in acetonitrile.

- Add N,N-diisopropylethylamine and anhydrous stannous chloride.

- Stir and add benzoyl chloride dropwise.

- React at room temperature for 1 hour.

- Remove solvent and purify by column chromatography to isolate methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside.

Catalytic and Reagent Details

- Anhydrous Stannous Chloride (SnCl2): Acts as a Lewis acid catalyst to enhance regioselectivity toward the 2 and 3 hydroxyls.

- N,N-Diisopropylethylamine: Serves as a non-nucleophilic base to neutralize HCl formed during benzoylation.

- DMAP: An alternative catalyst to promote acylation in pyridine solvent.

- Benzoyl Chloride: Acylating agent providing benzoyl groups.

Alternative Approaches and Improvements

- Use of Temporary Directing Groups: Some methods employ boronic acids as transient protecting groups to achieve high regioselectivity in acylation without extensive protection/deprotection cycles.

- Acylation-Purification-Deacylation Sequence: For better regioselectivity and purity, benzylation followed by benzoylation and subsequent deacylation steps are used, especially when preparing glycosyl acceptors.

- Noncatalytic Selective Acetylation: Selective acetylation at the 6-O position has been reported using acetic acid and acetic anhydride without catalysts, indicating the potential for regioselective modifications on similar substrates.

Reaction Scheme Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl α-D-glucopyranoside + benzylidene acetal formation | Protection of 4,6-OH as benzylidene acetal |

| 2 | Benzoyl chloride + SnCl2 + N,N-diisopropylethylamine in acetonitrile, RT, 1 h | Selective benzoylation at 2,3-OH groups |

| 3 | Work-up and purification (column chromatography) | Isolation of this compound |

Research Findings and Yields

Notes on Purification and Characterization

- Purification is commonly performed by silica gel column chromatography using gradients of hexane/ethyl acetate or dichloromethane mixtures.

- The product is characterized by NMR spectroscopy, confirming selective benzoylation at 2 and 3 positions and retention of the benzylidene acetal at 4,6.

- Mass spectrometry and melting point analysis are also used to confirm purity and identity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside |

| Acylating agent | Benzoyl chloride |

| Catalyst/base | Anhydrous SnCl2, N,N-diisopropylethylamine or DMAP |

| Solvent | Acetonitrile or dry pyridine |

| Temperature | Room temperature to 50 °C |

| Reaction time | 1–2.5 hours |

| Yield | 70–92% (depending on method and purification) |

| Purification | Silica gel chromatography |

| Key advantages | High regioselectivity, good yield, mild conditions |

Q & A

Q. What is the rationale for using benzoyl and benzylidene protecting groups in the synthesis of this compound?

The benzoyl groups at the 2- and 3-positions and the benzylidene acetal at the 4,6-positions serve to block reactive hydroxyl groups during glycosylation reactions. This protection prevents undesired side reactions (e.g., premature glycosidic bond cleavage) and enables selective functionalization of the anomeric center (C1). The benzylidene group’s rigidity also stabilizes the pyranose ring conformation, facilitating stereochemical control .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A typical synthesis involves reacting methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal under acidic conditions to form the 4,6-O-benzylidene intermediate. Subsequent benzoylation of the 2- and 3-hydroxyls using benzoyl chloride in pyridine yields the final product. Purification is achieved via precipitation or column chromatography, with structural confirmation by NMR and mass spectrometry .

Q. How is the stereochemical integrity of the anomeric center maintained during synthesis?

The α-configuration at the anomeric center is preserved by using methyl α-D-glucopyranoside as the starting material. The benzylidene group’s conformational locking minimizes epimerization, while mild reaction conditions (e.g., low temperature during benzoylation) prevent racemization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in glycosylation reactions?

The electron-withdrawing benzoyl groups reduce nucleophilicity at C2 and C3, directing reactivity to the anomeric carbon. Steric hindrance from the benzylidene group at C4/C6 further limits undesired side reactions. Computational studies (e.g., DFT) and NMR-based conformational analysis reveal that the 4,6-O-benzylidene group enforces a rigid chair conformation, optimizing transition-state geometry for glycosyl donor activation .

Q. What challenges arise in deprotecting the benzylidene group without compromising other functionalities?

Mild acid hydrolysis (e.g., 80% acetic acid at 40°C) selectively cleaves the benzylidene acetal while preserving benzoyl esters. Overly harsh conditions may hydrolyze benzoyl groups or degrade the glycosidic bond. Monitoring via TLC or HPLC ensures controlled deprotection .

Q. How can NMR spectroscopy resolve ambiguities in structural characterization?

- 1H NMR : The anomeric proton (δ 5.2–5.5 ppm) shows a doublet with coupling constant , confirming the α-configuration.

- 13C NMR : The benzylidene acetal carbon appears at δ 102–105 ppm, while benzoyl carbonyls resonate at δ 165–170 ppm.

- NOESY : Correlations between the benzylidene aromatic protons and H4/H6 confirm acetal positioning .

Q. What strategies optimize this compound’s utility in enzymatic glycosylation studies?

The compound acts as a glycosyl donor in chemoenzymatic synthesis. Enzymes like glycosyltransferases recognize the exposed hydroxyl at C3 (after selective deprotection) for regioselective glycosylation. Pre-organization of the pyranose ring reduces entropic penalties during enzyme binding, enhancing catalytic efficiency .

Methodological and Analytical Considerations

Q. How can researchers troubleshoot low yields in the benzoylation step?

- Cause 1 : Incomplete acylation due to moisture. Solution : Use anhydrous solvents and rigorously dry glassware.

- Cause 2 : Competing hydrolysis of benzoyl chloride. Solution : Add benzoyl chloride in portions under inert atmosphere.

- Cause 3 : Column chromatography losses. Solution : Optimize solvent gradients (e.g., hexane/EtOAc) for better separation .

Q. What advanced techniques validate the compound’s conformational stability?

Q. How does this compound compare to analogs (e.g., methyl 4,6-O-cyclohexylidene derivatives) in synthetic applications?

Cyclohexylidene analogs offer enhanced lip solubility but reduced stereoselectivity due to greater conformational flexibility. The benzylidene group’s aromaticity also enables π-π interactions in enzyme active sites, improving substrate recognition in glycomics studies .

Applications in Glycoscience

Q. What role does this compound play in oligosaccharide assembly?

It serves as a key intermediate for synthesizing branched oligosaccharides. For example, after deprotection at C2/C3, sequential glycosylation at these positions builds complex glycans for studying carbohydrate-protein interactions .

Q. How is it used to study glycosidase inhibition mechanisms?

The benzoyl and benzylidene groups mimic transition-state analogs, competitively inhibiting enzymes like β-glucosidases. Kinetic assays (e.g., IC50 determination) and X-ray co-crystallography reveal binding modes and active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.